molecular formula C14H21N B13114300 3-Ethyl-2-(3-methylbenzyl)pyrrolidine

3-Ethyl-2-(3-methylbenzyl)pyrrolidine

Cat. No.: B13114300
M. Wt: 203.32 g/mol
InChI Key: ZRHBQPQPDNDNLU-UHFFFAOYSA-N
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Description

3-Ethyl-2-(3-methylbenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure consists of a pyrrolidine ring substituted with an ethyl group at the 3-position and a 3-methylbenzyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(3-methylbenzyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 3-methylbenzylamine with 3-ethyl-2-pyrrolidinone under reductive amination conditions . The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(3-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-2-(3-methylbenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-(3-methylbenzyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and 3-methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-ethyl-2-[(3-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C14H21N/c1-3-13-7-8-15-14(13)10-12-6-4-5-11(2)9-12/h4-6,9,13-15H,3,7-8,10H2,1-2H3

InChI Key

ZRHBQPQPDNDNLU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CC2=CC=CC(=C2)C

Origin of Product

United States

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